![molecular formula C16H16BrN5O B11266318 N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11266318.png)
N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
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Description
N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a useful research compound. Its molecular formula is C16H16BrN5O and its molecular weight is 374.23 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide, also known as G314-0097, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Composition
- Molecular Formula : C16H16BrN5O
- Molecular Weight : 374.24 g/mol
- IUPAC Name : N-(3-bromophenyl)-3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamide
- LogP : 2.412 (indicates moderate lipophilicity)
- Water Solubility : LogSw = -2.93 (suggests low solubility in water)
These properties suggest that the compound may exhibit significant biological activity due to its structural characteristics and moderate lipophilicity.
Research indicates that compounds similar to G314-0097 often interact with various biological targets, including:
- Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.
- Ion Channel Interaction : Its inclusion in focused libraries for ion channels suggests potential activity in modulating ion transport across membranes.
Anti-Cancer Activity
In studies involving triazole derivatives, compounds with similar structures to G314-0097 have shown promising anti-cancer properties. For instance:
- Cytotoxicity against MCF-7 Cells : Compounds derived from triazoles have demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Similar compounds have been tested for their antimicrobial properties:
- Activity against Mycobacterium tuberculosis : Triazole derivatives have shown varying degrees of inhibition against tuberculosis bacteria, highlighting their potential as anti-infective agents .
Case Studies
-
Triazole Derivatives in Cancer Research
- A study evaluated a series of triazole derivatives for their cytotoxic effects on MCF-7 cells and found that certain modifications increased their potency significantly. The results indicated that the presence of specific substituents could enhance biological activity through improved binding affinity to target sites .
- Antimicrobial Screening
Data Table
Property | Value |
---|---|
Molecular Weight | 374.24 g/mol |
LogP | 2.412 |
Water Solubility | LogSw = -2.93 |
Cytotoxicity (MCF-7) | Significant inhibition |
Antimicrobial Activity | Active against M. tuberculosis |
Properties
Molecular Formula |
C16H16BrN5O |
---|---|
Molecular Weight |
374.23 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C16H16BrN5O/c1-10-14(11(2)21-22-9-18-20-16(10)22)6-7-15(23)19-13-5-3-4-12(17)8-13/h3-5,8-9H,6-7H2,1-2H3,(H,19,23) |
InChI Key |
LDOYVZPLTMGRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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